molecular formula C12H26O4Si B11761320 (2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol

(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol

Cat. No.: B11761320
M. Wt: 262.42 g/mol
InChI Key: KKFGQPZYDWCKRC-MXWKQRLJSA-N
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Description

(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol is a complex organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The compound also features a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the TBS Protecting Group: The hydroxyl groups on the tetrahydropyran ring are then protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl groups are protected from further reactions.

    Functional Group Manipulation: Additional functional group manipulations, such as oxidation or reduction, may be performed to introduce the desired substituents on the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to convert hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups or to reduce other functional groups.

    Substitution: The TBS protecting group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC), Dess-Martin periodinane, and Swern oxidation conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The TBS protecting group can be removed using tetrabutylammonium fluoride (TBAF) or acidic conditions such as hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of natural product synthesis.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into the compound’s derivatives has shown potential for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules. The presence of the TBS protecting group can influence the compound’s reactivity and stability, allowing for controlled reactions in complex synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol: is similar to other tetrahydropyran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the TBS protecting group. This combination of features allows for selective reactions and functionalizations that are not possible with other similar compounds. The TBS group provides stability and protection to the hydroxyl groups, enabling complex synthetic transformations without unwanted side reactions.

Properties

Molecular Formula

C12H26O4Si

Molecular Weight

262.42 g/mol

IUPAC Name

(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxane-3,4-diol

InChI

InChI=1S/C12H26O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h9-11,13-14H,6-8H2,1-5H3/t9-,10-,11+/m1/s1

InChI Key

KKFGQPZYDWCKRC-MXWKQRLJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](CCO1)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(CCO1)O)O

Origin of Product

United States

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